molecular formula C6H6BN3O2 B13459362 (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid

(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid

Cat. No.: B13459362
M. Wt: 162.94 g/mol
InChI Key: HQOLDJWPOMXLKO-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method starts with the preparation of the pyrazolopyridine scaffold through cyclization reactions involving hydrazines and pyridine derivatives. The boronic acid group is then introduced via palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and borylation steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biological applications. The pyrazolopyridine core can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it particularly useful in cross-coupling reactions and enzyme inhibition studies. Its ability to form reversible covalent bonds with biological targets sets it apart from other pyrazolopyridine derivatives .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3,11-12H,(H,9,10)

InChI Key

HQOLDJWPOMXLKO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=NN2)N=C1)(O)O

Origin of Product

United States

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